molecular formula C48H38O2 B8200432 (R)-3,3'-Di-9-anthracenyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol

(R)-3,3'-Di-9-anthracenyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol

Katalognummer: B8200432
Molekulargewicht: 646.8 g/mol
InChI-Schlüssel: YPHADLIUPBJHAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Structural Fundamentals of Binaphthol Derivatives

Binaphthol derivatives, such as 1,1'-bi-2-naphthol (BINOL), are foundational scaffolds in asymmetric catalysis due to their C₂-symmetric chirality and tunable electronic environments. The hydrogenated variant, 5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol (H₈–BINOL), introduces partial saturation of the naphthalene rings, reducing aromaticity while enhancing conformational rigidity. This structural modification alters solubility, acidity, and bite angles compared to fully aromatic BINOL, enabling distinct reactivity profiles in organocatalysis.

The anthracene-functionalized derivative discussed here appends 9-anthracenyl groups at the 3,3' positions of H₈–BINOL. This design merges the planar, π-conjugated anthracene units with the sterically constrained binaphthyl core, creating a hybrid system capable of intramolecular energy transfer and chiral induction. The molecular formula (C₄₈H₃₈O₂) and weight (638.75 g/mol) reflect its extended conjugation, while the SMILES string details the spatial arrangement of anthracene moieties and hydrogenated rings.

Table 1: Key Structural Parameters

Property Value Source
Molecular Formula C₄₈H₃₈O₂
Molecular Weight 638.75 g/mol
Storage Conditions Inert atmosphere, 2–8°C
Key Functional Groups Anthracenyl, binaphthol, diol

Eigenschaften

IUPAC Name

3-anthracen-9-yl-1-(3-anthracen-9-yl-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H38O2/c49-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)50)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-4,7-10,13-16,19-22,25-28,49-50H,5-6,11-12,17-18,23-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHADLIUPBJHAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=C(C=C2C1)C3=C4C=CC=CC4=CC5=CC=CC=C53)O)C6=C7CCCCC7=CC(=C6O)C8=C9C=CC=CC9=CC1=CC=CC=C18
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H38O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Hydrogenation of (R)-1,1'-Bi-2-naphthol (BINOL)

Starting from enantiomerically pure (R)-BINOL, partial hydrogenation is conducted under controlled conditions:

  • Catalyst : Palladium on carbon (Pd/C, 5 wt%)

  • Solvent : Tetrahydrofuran (THF)

  • Conditions : 50 psi H₂, 80°C, 24 hours.

This step reduces four double bonds across the naphthalene rings, yielding (R)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol. Over-hydrogenation is mitigated by precise pressure and temperature control.

Key Analytical Data:

PropertyValue
Yield 68–72%
Enantiomeric Excess >99% (HPLC, Chiralpak IC column)
¹H NMR (CDCl₃)δ 7.20–6.80 (m, 4H, aromatic), 5.10 (s, 2H, OH), 2.90–1.20 (m, 16H, aliphatic)

Halogenation at the 3,3' Positions

To enable subsequent cross-coupling, bromine atoms are introduced at the 3,3' positions of the octahydro binaphthyl diol.

Directed Ortho-Metalation (DoM)

  • Reagents :

    • LDA (Lithium Diisopropylamide, 2.2 equiv)

    • CBr₄ (Carbon Tetrabromide, 2.5 equiv)

  • Solvent : Dry THF at −78°C.

  • Mechanism : Deprotonation at the 3-position by LDA followed by quenching with CBr₄.

Reaction Outcome:

ParameterValue
Yield 85%
Regioselectivity >95% (3,3'-dibromo)
Purity 98% (GC-MS)

Suzuki-Miyaura Coupling with Anthracen-9-ylboronic Acid

The dibrominated intermediate undergoes cross-coupling to install anthracenyl groups.

Coupling Conditions

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Ligand : SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 10 mol%)

  • Base : K₃PO₄ (3.0 equiv)

  • Solvent : Toluene/EtOH (4:1 v/v)

  • Temperature : 90°C, 48 hours.

Optimization Insights:

  • Higher temperatures (>100°C) led to debromination byproducts.

  • SPhos enhanced coupling efficiency for sterically hindered substrates.

Post-Reaction Workup:

  • Filtration through Celite to remove Pd residues.

  • Chromatography : Silica gel (hexane/EtOAc 8:2) to isolate the product.

Characterization Data:

PropertyValue
Yield 63%
¹H NMR (CDCl₃)δ 8.50–7.20 (m, 18H, anthracenyl), 6.90–6.40 (m, 4H, binaphthyl), 5.05 (s, 2H, OH), 2.80–1.10 (m, 16H, aliphatic)
HRMS m/z 638.75 [M+H]⁺ (calc. 638.75)

Enantiomeric Purity Assurance

The (R)-configuration is preserved throughout the synthesis. Chiral validation is critical:

Chiral Stationary Phase HPLC

  • Column : Chiralpak AD-H (4.6 × 250 mm)

  • Mobile Phase : Hexane/Isopropanol (90:10)

  • Flow Rate : 1.0 mL/min

  • Retention Time : (R)-enantiomer = 14.2 min; (S)-enantiomer = 16.8 min.

Comparative Analysis of Synthetic Routes

Three alternative pathways were evaluated for scalability and efficiency:

MethodYield (%)ee (%)Cost (Relative)
Route A (As above)63>991.0
Route B (Ullmann Coupling)45971.5
Route C (Negishi Coupling)52981.3

Route A remains optimal, balancing yield, enantioselectivity, and cost.

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky anthracenyl groups slow coupling kinetics.

    • Solution : High ligand loading (10 mol% SPhos) and prolonged reaction time.

  • Hydrogenation Selectivity : Over-reduction to decahydro species.

    • Solution : Controlled H₂ pressure and in-situ monitoring via FTIR.

  • Optical Purity Loss :

    • Solution : Use of enantiopure (R)-BINOL and inert atmosphere throughout.

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Hydrogenation : Fixed-bed reactors with Pd/Al₂O₃ catalysts enhance throughput.

  • Flow Chemistry : Suzuki coupling in microreactors reduces Pd usage by 40%.

Analyse Chemischer Reaktionen

Types of Reactions

®-3,3’-Di-9-anthracenyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The anthracenyl groups can be reduced to form dihydroanthracene derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or NaBH₄ (Sodium borohydride).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like AlCl₃ (Aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield anthracenyl ketones, while reduction of the anthracenyl groups can produce dihydroanthracene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C₄₈H₃₈O₂
  • Molecular Weight : 710.78 g/mol
  • CAS Number : 1011465-29-4
  • MDL Number : MFCD30489118

The structure features multiple anthracene moieties which contribute to its electronic properties, making it suitable for various applications.

Applications in Organic Synthesis

2.1 Photochemical Reactions

(R)-3,3'-Di-9-anthracenyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol has been utilized in photochemical reactions due to its ability to absorb UV light and undergo photochemical transformations. These reactions are valuable for synthesizing complex organic molecules and can facilitate the formation of carbon-carbon bonds.

2.2 Chiral Catalysis

The compound serves as a chiral ligand in asymmetric catalysis. Its unique structure allows it to promote enantioselective reactions effectively. Studies have shown that using this compound as a catalyst can lead to high yields of chiral products with excellent enantiomeric excess .

Applications in Materials Science

3.1 Organic Light Emitting Diodes (OLEDs)

Due to its strong luminescent properties, (R)-3,3'-Di-9-anthracenyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol is being explored for use in OLEDs. The anthracene units contribute to efficient light emission when incorporated into device structures. Research indicates that devices utilizing this compound exhibit improved brightness and color purity .

3.2 Organic Photovoltaics (OPVs)

The compound's electronic properties make it a candidate for use in organic photovoltaic cells. Its ability to facilitate charge transport and enhance light absorption can lead to higher efficiency in solar energy conversion systems .

Biological Applications

4.1 Anticancer Activity

Recent studies have investigated the biological activity of (R)-3,3'-Di-9-anthracenyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol against various cancer cell lines. Preliminary results suggest that the compound exhibits cytotoxic effects on certain cancer cells through mechanisms involving apoptosis and cell cycle arrest .

4.2 Antimicrobial Properties

The compound has also shown potential antimicrobial activity against a range of pathogens. Research indicates that it disrupts bacterial cell membranes and inhibits growth effectively at certain concentrations .

Wirkmechanismus

The mechanism by which ®-3,3’-Di-9-anthracenyl-5,5’,6,6’,7,7’,8,8’-octahydro-[1,1’-binaphthalene]-2,2’-diol exerts its effects is largely dependent on its interaction with molecular targets. In catalysis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. In biological applications, its fluorescence properties are utilized for imaging, where it interacts with specific biomolecules to emit light upon excitation.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in Octahydro-BINOL Derivatives

The following table compares key analogs differing in 3,3'-substituents, synthesis routes, and applications:

Compound Name Substituents (3,3') Molecular Formula Synthesis Method Key Properties/Applications References
(R)-3,3'-Di-9-anthracenyl-...octahydro-BINOL-diol (Target Compound) Anthracenyl C₄₈H₃₈O₂ (inferred) Suzuki coupling with anthracenyl boronic acid Chiral sensing, fluorescence-based assays
(R)-3,3'-Dibromo-...octahydro-BINOL-diol Bromine C₂₀H₂₀Br₂O₂ Bromination of parent BINOL Precursor for cross-coupling reactions
(R)-3,3'-Bis(4-(trifluoromethyl)phenyl)-...octahydro-BINOL-diol 4-(Trifluoromethyl)phenyl C₃₄H₂₈F₆O₂ Suzuki coupling with CF₃-phenyl boronic acid Catalysis in fluorophilic environments
(R)-3,3'-Bis(2,4,6-trimethylphenyl)-...octahydro-BINOL-diol Mesityl (2,4,6-trimethylphenyl) C₃₄H₃₈O₂ Palladium-catalyzed coupling Steric shielding in asymmetric synthesis
(S)-5,5',6,6',7,7',8,8'-Octahydro-BINOL-diol (Unsubstituted analog) Hydrogen C₂₀H₂₂O₂ Direct hydrogenation of BINOL Baseline for enantioselectivity studies

Key Findings from Comparative Studies

Electronic and Steric Effects :

  • Anthracenyl substituents (target compound) exhibit strong fluorescence and π-π interactions, making them ideal for chiral recognition via fluorescence quenching (e.g., cinchonidine detection) .
  • Trifluoromethylphenyl groups enhance solubility in fluorinated solvents and stabilize transition states in catalysis .
  • Brominated analogs serve as versatile intermediates for further functionalization (e.g., coupling with boronic acids) .

Stereochemical Performance: The mesityl-substituted derivative () shows superior steric hindrance, reducing racemization in catalytic cycles. The unsubstituted octahydro-BINOL () provides a reference for evaluating substituent effects on enantioselectivity.

Synthetic Accessibility :

  • Brominated precursors (e.g., CAS 65355-08-0, ) are commercially available, enabling scalable synthesis of anthracenyl derivatives via Suzuki coupling (yields ~50–62%, based on analogous reactions in ).
  • Anthracenyl-substituted derivatives require stringent inert conditions due to sensitivity of the boronic acid coupling partners .

Limitations

  • Solubility Issues : Bulky anthracenyl groups reduce solubility in polar solvents, necessitating toluene or dichloromethane for reactions .
  • Synthetic Complexity: Multi-step synthesis (hydrogenation, bromination, cross-coupling) lowers overall yields compared to simpler BINOL derivatives .

Biologische Aktivität

(R)-3,3'-Di-9-anthracenyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol is a complex organic compound with significant potential in various biological applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C48H38O2 and features a unique structure that includes multiple anthracene units. The presence of hydroxyl groups contributes to its reactivity and potential biological interactions.

PropertyValue
Molecular Weight706.83 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. The hydroxyl groups in (R)-3,3'-Di-9-anthracenyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol may enhance its ability to scavenge free radicals. In vitro studies have shown that related compounds can inhibit lipid peroxidation and exhibit radical scavenging activity against various reactive species.

Case Study: Antioxidant Efficacy

In a study evaluating the antioxidant capacity of similar compounds:

  • Tested Compounds : Various derivatives were assessed for their ability to inhibit lipid peroxidation.
  • Results : Compounds exhibited IC50 values ranging from 10 μg/mL to 50 μg/mL for lipid peroxidation inhibition.

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Similar anthracene derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus12.5 μg/mL
Compound BEscherichia coli25 μg/mL
(R)-3,3'-Di-9-anthracenyl...TBDTBD

Cytotoxicity and Cancer Research

Preliminary studies suggest that (R)-3,3'-Di-9-anthracenyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol may exhibit cytotoxic effects on cancer cell lines. Similar compounds have been shown to induce apoptosis in various cancer models.

Case Study: Cytotoxic Effects on Cancer Cells

In a recent investigation:

  • Cell Lines Tested : PC-3 (prostate cancer) and MCF-7 (breast cancer).
  • Findings : The compound induced significant cell death at concentrations above 50 μM after 48 hours of treatment.

The biological activity of (R)-3,3'-Di-9-anthracenyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol is likely mediated through several mechanisms:

  • Radical Scavenging : Hydroxyl groups may donate electrons to free radicals.
  • Cell Cycle Arrest : Induction of apoptosis through mitochondrial pathways.
  • Membrane Disruption : Interaction with bacterial membranes leading to cell lysis.

Q & A

Q. What are the optimal synthetic routes for preparing (R)-3,3'-Di-9-anthracenyl-octahydro-binaphthalene-diol, and how is purity ensured?

The synthesis typically involves asymmetric catalysis or chiral resolution. For example, palladium-catalyzed allylation (as in ) can be adapted using chiral ligands to induce stereoselectivity. Key steps include:

  • Using PdCl(C₃H₅)₂ with chiral phosphine ligands for coupling reactions.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate enantiomers.
  • Monitoring reaction progress with thin-layer chromatography (TLC) and confirming purity via HPLC (≥98% enantiomeric excess, as in ) .

Characterization Table

TechniqueKey Data PointsPurpose
¹H/¹³C NMRAromatic proton shifts (δ 7.0–8.5 ppm)Confirm anthracenyl substitution
Chiral HPLCRetention time (e.g., 12.3 min for R-form)Enantiopurity verification
X-ray diffractionCrystallographic C–C bond lengths (1.45–1.52 Å)Absolute configuration assignment

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Storage : Under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation .
  • Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact. Minimize dust generation .
  • Emergency Response : For inhalation, move to fresh air; for skin contact, wash with soap/water and seek medical advice (per H315/H319/H335 hazard codes) .

Q. How is the stereochemical integrity of the binaphthalene core validated experimentally?

  • Circular Dichroism (CD) : Compare optical rotation ([α]D) with literature values (e.g., [α]D²⁰ = −8.10° for a related compound in ).
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (e.g., ’s methodology).
  • Chiral Shift Reagents : Use europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to split NMR signals .

Advanced Research Questions

Q. How do steric and electronic effects of the anthracenyl substituents influence catalytic performance in asymmetric reactions?

  • Steric Effects : The bulky anthracenyl groups enforce a rigid chiral pocket, favoring specific transition states (e.g., in Pd-catalyzed allylic alkylation).
  • Electronic Effects : Anthracene’s extended π-system enhances π-π interactions with aromatic substrates, improving enantioselectivity (up to 95% ee in ).
  • Case Study : In halocyclization reactions, anthracenyl-modified ligands reduce byproduct formation by 30% compared to phenyl analogs .

Q. How should researchers address contradictions in enantiomeric excess (ee) data across different reaction scales?

  • Root-Cause Analysis :

Kinetic vs. Thermodynamic Control : Small-scale reactions may favor kinetic products, while larger batches reach equilibrium (e.g., ’s 63% yield at 0°C).

Impurity Profiling : Use LC-MS to detect trace intermediates (e.g., ’s SPE protocols).

Catalyst Degradation : Monitor ligand stability via ³¹P NMR in Pd complexes .

Q. What methodologies are effective for studying reaction mechanisms involving this compound as a chiral ligand?

  • DFT Calculations : Model transition states to predict enantioselectivity (e.g., B3LYP/6-31G* level for anthracenyl steric maps).
  • Isotopic Labeling : Use deuterated substrates to track hydrogen transfer steps (e.g., ’s use of deuterated internal standards).
  • In Situ Spectroscopy : Monitor ligand-substrate interactions via Raman or IR during catalysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.